
tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidinecarboxylic acid esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate typically involves the esterification of 1-piperidinecarboxylic acid with 4-(1h-indazol-5-yloxy)-1,1-dimethylethanol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Biochemical pathways that are affected by the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperidinecarboxylic acid esters: Other esters of 1-piperidinecarboxylic acid with different substituents.
Indazole derivatives: Compounds containing the indazole moiety with various functional groups.
Uniqueness
tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate is unique due to its specific combination of the piperidinecarboxylic acid ester and indazole moiety, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H23N3O3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
tert-butyl 4-(1H-indazol-5-yloxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-8-6-13(7-9-20)22-14-4-5-15-12(10-14)11-18-19-15/h4-5,10-11,13H,6-9H2,1-3H3,(H,18,19) |
Clé InChI |
LRMKDIVLJXHCAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
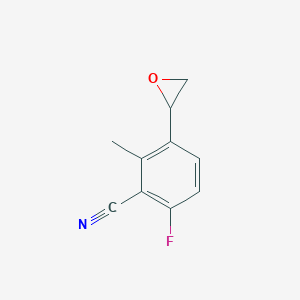
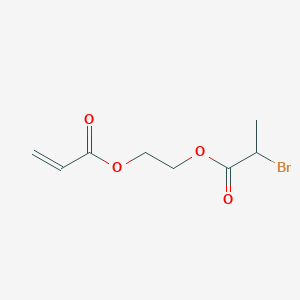

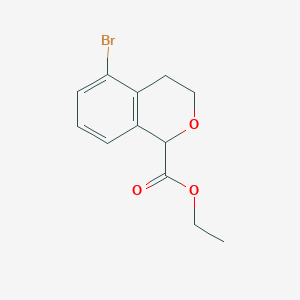
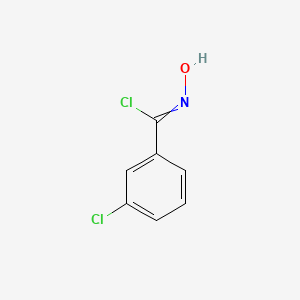
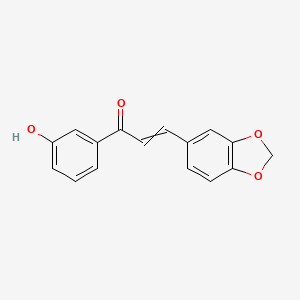
![4,6-Dichloro-3-[(2-oxo-2-phenylethyl)amino]-1H-indole-2-carboxylic acid](/img/structure/B8633362.png)
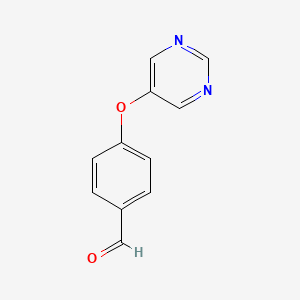
![4-chloro-2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8633382.png)


![3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole](/img/structure/B8633419.png)


